molecular formula C12H14N2O2 B7860532 [(4-Cyano-benzyl)-ethyl-amino]-acetic acid

[(4-Cyano-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B7860532
M. Wt: 218.25 g/mol
InChI Key: NCHXITQUPKHXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Synthetic Amino Acid Derivatives in Chemical Biology

Synthetic amino acid analogs are artificially created compounds that mimic the structure of natural amino acids but contain targeted modifications. fiveable.me These non-canonical amino acids (ncAAs) are powerful tools in chemical biology for several reasons. rsc.org They can be incorporated into proteins, either residue-specifically or site-specifically, to introduce novel chemical and physical properties. fiveable.menih.gov This allows researchers to engineer proteins with enhanced stability, altered catalytic activity, or new functionalities not found in nature. fiveable.mersc.orgcreativebiomart.net

The applications of synthetic amino acid derivatives are broad and impactful. They are used to:

Probe Protein Structure and Function: By replacing a natural amino acid with a synthetic analog, scientists can investigate the role of specific residues in protein folding, stability, and interaction with other molecules. fiveable.me

Develop Novel Therapeutics: Many synthetic amino acid derivatives serve as the building blocks for peptidomimetics—molecules that mimic the structure of natural peptides but have improved properties, such as resistance to enzymatic degradation. nih.gov This is a crucial strategy in modern drug design. fiveable.me

Introduce Bio-orthogonal Handles: Synthetic analogs can carry unique functional groups (like azides or alkynes) that allow for specific chemical reactions to be performed on proteins within a complex biological environment, a technique known as bio-orthogonal chemistry. rsc.orgacs.org

The synthesis of these derivatives, such as N-alkylated-α-amino acids, is a field of active investigation, with methods like reductive alkylation and nucleophilic substitution being common, though often presenting challenges that drive the development of new synthetic strategies. mdpi.com

Significance of Structural Diversity in Novel Amino Acid Analogs

The principle of structural diversity is a cornerstone of modern drug discovery and chemical biology. nih.gov The greater the variety of molecular structures available for screening, the higher the probability of discovering a compound with a desired biological effect. frontiersin.org Natural products have historically been a rich source of this diversity, providing complex and biologically relevant scaffolds that have led to the development of numerous pharmaceuticals. nih.govufl.edu

In the context of amino acid analogs, structural diversity is crucial for systematically exploring the chemical space around a biological target. acs.org By creating libraries of analogs with varied side chains and substitutions, researchers can:

Optimize Binding Affinity and Selectivity: Minor changes to a molecule's structure can have a profound impact on how it interacts with a biological target, such as an enzyme or receptor. frontiersin.org

Modulate Physicochemical Properties: Altering a molecule's structure can fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for its function as a potential drug or probe.

Explore Structure-Activity Relationships (SAR): Systematically modifying a lead compound and observing the effects on its biological activity allows chemists to build a detailed understanding of the SAR, guiding the design of more potent and specific molecules. acs.org

Diversity-Oriented Synthesis (DOS) is a strategy specifically developed to generate molecular libraries with high structural diversity, moving beyond the limitations of traditional combinatorial chemistry which often produces libraries based on a single molecular scaffold. nih.govacs.org This approach is vital for populating screening libraries with novel structures that can interrogate new areas of biological space. nih.gov

Research Context for [(4-Cyano-benzyl)-ethyl-amino]-acetic acid within Amino Acid Science

This compound is an N-substituted derivative of glycine (B1666218), the simplest amino acid. Its structure is defined by the substitution of both hydrogen atoms on the glycine nitrogen with two distinct groups: an ethyl group and a 4-cyanobenzyl group. This specific combination of features places it at the intersection of several areas of medicinal chemistry and chemical biology research.

The core structure is an N-substituted glycine. These molecules are the monomers used to build peptoids , a major class of peptide mimics. Peptoids are resistant to proteolytic degradation, a significant advantage over natural peptides in therapeutic applications. The synthesis of novel N-substituted glycine derivatives is therefore of great interest for creating new peptoid libraries with diverse functionalities.

The substituents on the nitrogen atom provide further context:

N-Ethyl Group: The presence of a small alkyl group like ethyl can influence the molecule's steric profile and electronic properties. In N-alkylated amino acids, the size and shape of the alkyl chain are known to affect hydrogen bonding networks and the stability of complexes they may form. mdpi.com N-ethylglycine itself has been investigated as a potential treatment for chronic pain. mdpi.com

N-(4-Cyanobenzyl) Group: This is arguably the most functionally significant feature. The benzyl (B1604629) group is a common motif in medicinal chemistry, often incorporated to increase hydrophobicity or to act as a versatile chemical handle. chemimpex.com The cyano group (-C≡N) is a powerful functional group in drug design. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. It is found in numerous approved drugs and is often used as a bioisostere for other functional groups or to block a site of metabolism. Compounds containing a cyanobenzyl moiety are important intermediates in the synthesis of various pharmaceuticals, including treatments for type II diabetes. google.com

Therefore, the research context for this compound is that of a rationally designed molecular probe or building block. Its structure suggests an intent to explore or modulate biological systems by combining the properties of a peptoid backbone with the specific steric and electronic features of the ethyl and 4-cyanobenzyl groups. It is a candidate for inclusion in screening libraries for drug discovery, potentially as an inhibitor of enzymes where the cyano-benzyl moiety can interact with the active site, or as a monomer for creating novel peptoids with unique properties.

Interactive Data Tables

Table 1: Properties of Key Functional Groups

Functional GroupParent CompoundKey Properties in a Biological ContextPotential Research Application
N-Substituted GlycineGlycineForms peptoid backbone, resistance to proteolysis, conformational flexibility.Building block for therapeutic peptidomimetics. nih.gov
N-EthylEthaneSmall, hydrophobic, influences steric hindrance and electronic environment.Modulating receptor or enzyme binding. mdpi.com
N-BenzylTolueneIncreases hydrophobicity, provides a scaffold for further functionalization.Enhancing cell permeability, core structure in drug design. nih.govnih.gov
4-CyanoBenzonitrileStrong electron-withdrawing group, hydrogen bond acceptor, metabolic blocker.Enzyme inhibition, molecular probe for target interaction. google.com

Table 2: Comparison of Related Compound Classes

Compound ClassGeneral StructurePrimary Research AreaExample
N-Alkyl-Amino AcidsR-NH-CHR'-COOHModulating peptide/protein structure and function. mdpi.comN-Ethylglycine
N-Benzyl-Amino AcidsBn-NH-CHR'-COOHPeptidomimetics, chiral auxiliaries in synthesis. chemimpex.comN-Benzylglycine
N-Benzyl PhenethylaminesBn-NH-CH₂CH₂-ArSerotonin receptor agonists/antagonists. nih.gov2C-B derivatives
Cyanobenzyl CompoundsNC-C₆H₄-CH₂-XPharmaceutical intermediates. google.comgoogle.com2-Cyano-benzyl bromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-cyanophenyl)methyl-ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-10(7-13)4-6-11/h3-6H,2,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHXITQUPKHXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 4 Cyano Benzyl Ethyl Amino Acetic Acid

Total Synthesis Approaches for [(4-Cyano-benzyl)-ethyl-amino]-acetic acid

The total synthesis of this compound can be achieved through several strategic disconnections of the target molecule. The most common approaches involve the formation of the two N-C bonds, either sequentially or in a single reductive amination step. These methods rely on careful selection of precursors and optimization of reaction conditions to ensure high yield and purity.

Precursor Identification and Derivatization Strategies

The construction of the target molecule logically begins with identifying readily available starting materials. Two primary retrosynthetic pathways are considered:

Reductive Amination: This is a highly efficient one-pot method. The key precursors are 4-cyanobenzaldehyde (B52832) , ethylamine (B1201723) , and a glycine (B1666218) derivative . The aldehyde and amine first form an intermediate imine, which is then reduced in situ to form the secondary amine product.

Sequential N-Alkylation: This two-step approach involves first synthesizing an intermediate, which is then further alkylated.

Pathway A: Reaction of ethylaminoacetic acid (N-ethylglycine) with 4-cyanobenzyl halide (e.g., bromide or chloride).

Pathway B: Reaction of glycine or its ester with 4-cyanobenzyl halide , followed by N-alkylation with an ethylating agent like ethyl iodide.

Conventional synthesis strategies for N-alkylated amino acids often require protecting groups to prevent side reactions, such as the esterification of the carboxylic acid or over-alkylation of the amine. nih.gov Using an amino acid ester, such as ethyl glycinate, circumvents the need for carboxylic acid protection and often improves solubility in organic solvents. nih.gov The final step would then be the hydrolysis of the ester to yield the desired carboxylic acid.

Derivatization is also a key strategy for analysis, where reagents are used to attach chromophores or fluorophores to the molecule, enhancing detection in techniques like HPLC. nih.govshimadzu.com For instance, derivatizing the carboxyl group can improve retention on reversed-phase chromatography columns. nih.gov

Optimization of Reaction Pathways for Efficient Yield

Achieving an efficient synthesis with high yield requires careful optimization of several reaction parameters. For N-alkylation reactions, factors such as the choice of solvent, temperature, pH, and catalyst are critical. nih.govresearchgate.net Competing side reactions, including dialkylation and racemization (if a chiral center is present), must be minimized. nih.govnih.gov

For instance, in a reductive amination pathway, the pH must be controlled to facilitate imine formation without deactivating the reducing agent. researchgate.net In direct N-alkylation of unprotected amino acids with alcohols, ruthenium-based catalysts have shown high efficiency and selectivity, producing only water as a by-product. nih.gov

The table below illustrates a hypothetical optimization study for the synthesis of this compound via reductive amination of 4-cyanobenzaldehyde and ethyl glycinate, followed by hydrolysis.

Table 1: Optimization of Reaction Conditions for Reductive Amination

Entry Reducing Agent Solvent Temperature (°C) Yield (%) Notes
1 NaBH(OAc)₃ Dichloromethane (DCM) 25 85 Mild conditions, good selectivity.
2 NaBH₄ Methanol (MeOH) 0 to 25 70 Potential for ester reduction if not controlled.
3 H₂/Pd-C Ethanol (EtOH) 25 90 High efficiency, requires hydrogenation setup.

Enzymatic Synthesis and Biocatalytic Routes to this compound and its Analogs

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, often in aqueous environments, and can provide exquisite control over stereochemistry, which is crucial for producing chiral molecules. nih.gov

Enzyme Selection and Engineering for Amino Acid Derivatization

The synthesis of N-substituted amino acids like this compound can be achieved using several classes of enzymes. nih.gov Imine reductases (IREDs), in particular, are highly effective for catalyzing the reductive amination of a keto acid or aldehyde with an amine. nih.gov Other relevant enzymes include aminotransferases and various dehydrogenases. nih.govresearchgate.net

Since this compound is a non-natural amino acid, wild-type enzymes may exhibit low activity or narrow substrate specificity. nih.gov This limitation can be overcome through enzyme engineering. Two primary strategies are employed:

Directed Evolution: This method mimics natural selection in the lab. It involves generating large libraries of enzyme mutants through random mutagenesis and screening them for the desired activity. infinitabiotech.comlongdom.org This approach is powerful as it does not require detailed knowledge of the enzyme's structure or mechanism. infinitabiotech.com

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations in the amino acid sequence. frontiersin.org By modifying residues in the active site, substrate binding and catalytic efficiency can be improved for non-natural substrates. frontiersin.org

These engineering techniques can be used to tailor an enzyme, such as an IRED, to efficiently accept 4-cyanobenzaldehyde and ethylamine as substrates.

Stereoselective Synthesis of Chiral Forms of this compound

While this compound itself is achiral, closely related chiral analogs can be synthesized with high stereoselectivity using biocatalysts. The synthesis of a chiral version would typically involve starting with a prochiral α-keto acid, such as (4-cyanophenyl)pyruvic acid .

The enzymatic reductive amination of this α-keto acid with ethylamine would generate a chiral center at the α-carbon. A key advantage of using enzymes like IREDs is the availability of sequence-diverse variants that can produce either the (S) or (R) enantiomer of the product with excellent enantiomeric excess (ee). nih.gov This complementary stereoselectivity addresses a significant challenge in chemical catalysis. nih.gov

Table 2: Enzymatic Stereoselective Synthesis of a Chiral Analog

Precursors Enzyme Class Potential Product Stereoselectivity
(4-cyanophenyl)pyruvic acid + Ethylamine Imine Reductase (IRED) (S)-2-[(4-Cyanobenzyl)(ethyl)amino]acetic acid analog >99% ee (S)-form

Synthesis of Novel Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a library of analogs can be synthesized by systematically modifying its three main structural components: the aromatic ring, the N-ethyl group, and the acetic acid moiety. These modifications can probe the effects of electronics, sterics, and hydrogen bonding potential on biological activity.

Aromatic Ring Analogs: The 4-cyano group can be replaced with other electron-withdrawing or electron-donating groups (e.g., -NO₂, -Cl, -F, -OCH₃) or moved to the 2- or 3-position of the phenyl ring.

N-Alkyl Group Analogs: The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) or functionalized chains to explore the impact of size and lipophilicity. monash.edu Direct N-alkylation using a variety of alcohols is an atom-economic method for this purpose. nih.gov

Carboxylic Acid Derivatives: The acetic acid group can be converted into esters, amides, or other bioisosteres to alter polarity and cell permeability. Peptide N-amination is a strategy that can introduce unique conformational properties. acs.org

The synthesis of these novel analogs would follow the same chemical or enzymatic pathways described previously, simply by substituting the appropriate precursor.

Table 3: Proposed Analogs for Structure-Activity Relationship (SAR) Studies

Analog Modification Synthetic Goal
[(4-Nitro-benzyl)-ethyl-amino]-acetic acid Cyano to Nitro group Investigate effect of a different electron-withdrawing group.
[(4-Methoxy-benzyl)-ethyl-amino]-acetic acid Cyano to Methoxy (B1213986) group Investigate effect of an electron-donating group.
[(4-Cyano-benzyl)-propyl-amino]-acetic acid Ethyl to Propyl group Probe steric tolerance at the nitrogen atom.
{[(4-Cyano-benzyl)-ethyl-amino]-acetyl}-amide Carboxylic acid to Amide Modify hydrogen bonding capability and polarity.

Modifications of the 4-Cyano-benzyl Moiety

The 4-cyano-benzyl group is a key structural element. Synthetic strategies often begin with benzyl (B1604629) cyanide or its derivatives, followed by the introduction of the amino acid portion. Modifications to this moiety can involve altering substituents on the aromatic ring.

A fundamental approach to constructing the core skeleton involves the alkylation of benzyl cyanide with an acetate (B1210297) equivalent. Research has demonstrated the synthesis of a related benzyl cyanide derivative by reacting benzyl cyanide with ethyl chloroacetate (B1199739) in the presence of a base and a phase transfer catalyst. google.com The choice of base significantly impacts the reaction yield, as detailed in the table below. google.com

Table 1: Synthesis of Ethyl 2-cyano-3-phenylpropanoate via Alkylation of Benzyl Cyanide This table illustrates reaction conditions for a foundational synthetic step related to the core structure.

BaseCatalystSolventYieldReference
Sodium Hydroxide (NaOH)Tetrabutylammonium chlorideN,N-Dimethylformamide (DMF)58.3% google.com
Potassium Hydroxide (KOH)Tetrabutylammonium chlorideN,N-Dimethylformamide (DMF)63.6% google.com
Sodium Hydride (NaH)Tetrabutylammonium bromideN,N-Dimethylformamide (DMF)78.8% google.com

Further modifications can be introduced directly onto the benzene (B151609) ring. For instance, in the synthesis of a more complex derivative, 4-cyano-2-methoxytoluene is used as a starting material. google.com This precursor is subjected to bromination with N-Bromosuccinimide (NBS) to prepare a dibromide, which is then converted to the corresponding aldehyde. google.com This illustrates how substituents like methoxy groups can be incorporated into the benzyl structure prior to subsequent synthetic steps, allowing for a variety of functionalized analogues.

Variations of the Ethyl-amino Linker

The ethyl-amino linker connects the benzyl and acetic acid moieties. Varying this linker is a common strategy to alter the molecule's spatial arrangement and physicochemical properties. While direct research on varying the ethyl group in this compound is not extensively detailed in the provided context, principles from medicinal chemistry and linker technology offer clear pathways for modification. nih.govbiosearchtech.com

The ethyl group can be substituted with other alkyl chains to modulate lipophilicity and steric bulk. For example, a related compound, [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid, has been synthesized, demonstrating that cyclic structures can also be incorporated at this position. nih.gov The synthesis of such analogues typically involves the N-alkylation of a primary amine (e.g., 4-cyanobenzylamine) or reductive amination of 4-cyanobenzaldehyde with the desired amine (e.g., cyclopropylamine).

Linker length can also be varied, a common tactic in the design of bioconjugates and probes. biosyn.comidtdna.com Shorter (C2, C3) or longer (C6, C12) hydrocarbon chains, or even hydrophilic polyethylene (B3416737) glycol (PEG) linkers, could be used in place of the ethyl group to modify the distance and interaction between the terminal functional groups. biosearchtech.comtrilinkbiotech.com

Table 2: Potential Variations of the Amino Linker This table outlines hypothetical but chemically feasible modifications based on common strategies and related compounds.

Linker VariationPotential Synthetic PrecursorRationale for ModificationReference
Methyl-aminoMethylamineReduce steric hindrance nih.gov
Cyclopropyl-aminoCyclopropylamineIntroduce conformational rigidity nih.gov
Propyl-aminoPropylamineIncrease lipophilicity nih.gov
C6 Alkyl-aminoHexylamineIncrease spacing between moieties biosyn.comidtdna.com

Derivatization at the Acetic Acid Functional Group

The carboxylic acid group is a highly versatile handle for chemical modification, readily undergoing reactions such as esterification and amidation. researchgate.net These derivatizations are crucial for creating prodrugs, attaching labels, or conjugating the molecule to other chemical entities.

Esterification: The synthesis of the parent compound often proceeds through its ethyl ester, as seen in the reaction between benzyl cyanide and ethyl chloroacetate. google.com This ester can be hydrolyzed to the final acid or used as a precursor itself. Other esters (e.g., methyl, tert-butyl) can be prepared using corresponding haloacetates or by standard esterification methods.

Amidation: The carboxylic acid can be coupled with a wide variety of primary and secondary amines to form amides. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate. Several modern coupling reagents are highly efficient for this purpose. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide (B86325) that facilitates amide bond formation. nih.gov More specialized reagents developed for peptide synthesis are also applicable. acs.org

Table 3: Reagents for Derivatization of the Acetic Acid Group This table highlights modern reagents used to activate carboxylic acids for coupling reactions.

Reagent ClassExample ReagentApplicationReference
CarbodiimideEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling with amines for HPLC-MS analysis nih.gov
Oxyma-basedTCBOXY ((E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate)Amidation, Thioesterification, Peptide Synthesis acs.org
Oxyma-basedo-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate)Synthesis of β-amino alcohols via reduction researchgate.net
ChloroformateCBBC-Cl (4-(carbazole-9-yl)-benzyl chloroformate)Derivatization of amino acids for HPLC-FLD detection researchgate.net

These derivatization reactions enable the attachment of diverse functionalities. For example, coupling with an amine-containing fluorescent tag can be used for analytical detection, while reaction with an amino acid ester can build peptide-like structures. acs.orgresearchgate.net The development of reagents like TCBOXY, derived from Oxyma (ethyl 2-hydroxyimino 2-cyanoacetate), provides efficient pathways for creating amides and thioesters with high yields and recyclability of byproducts. acs.org

Structure Activity Relationship Sar Investigations of 4 Cyano Benzyl Ethyl Amino Acetic Acid Derivatives

Methodological Approaches for SAR Determination

The determination of SAR for derivatives of [(4-Cyano-benzyl)-ethyl-amino]-acetic acid relies on established medicinal chemistry strategies, including systematic structural modifications and computational modeling.

The primary method for elucidating SAR is the synthesis of a series of analogs where specific parts of the lead compound, this compound, are systematically altered. Each new analog is then subjected to biological assays to determine how the structural change has affected its activity. For NPY receptor antagonists, these assays typically measure the compound's ability to inhibit the binding of NPY to its receptor or to block the intracellular signaling pathways activated by the receptor. nih.govnih.gov

Key structural modifications would include:

Variation of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl chains of varying length and bulk (e.g., methyl, propyl, isopropyl, cyclopropyl) to probe the size and nature of the binding pocket.

Modification of the Benzyl (B1604629) Ring: Altering the substituent on the phenyl ring. The cyano group at the 4-position can be moved to the 2- or 3-position or replaced with other electron-withdrawing or electron-donating groups (e.g., nitro, halogen, methyl, methoxy) to evaluate electronic and steric effects. nih.gov

Alteration of the Carboxylic Acid: Esterification or conversion to an amide or other carboxylic acid bioisosteres to assess the necessity of the acidic proton and the carbonyl oxygen for receptor interaction.

The results from these systematic modifications allow researchers to build a qualitative understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Table 1: Illustrative SAR Table for Hypothetical Analogs of this compound

This table illustrates the type of data generated from systematic structural perturbation studies. The activity values are hypothetical and for demonstration purposes.

Compound IDN-Substitution (R1)Aromatic Substitution (R2)Carboxylic Acid Moiety (R3)NPY Y1 Receptor Antagonist Activity (IC50, nM)
Lead-CH2CH34-CN-COOH100
Analog 1-CH34-CN-COOH150
Analog 2-CH(CH3)24-CN-COOH80
Analog 3-CH2CH33-CN-COOH250
Analog 4-CH2CH34-Cl-COOH120
Analog 5-CH2CH34-OCH3-COOH500
Analog 6-CH2CH34-CN-COOCH3800
Analog 7-CH2CH34-CN-CONH2450

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model would be developed using a dataset of synthesized compounds and their experimentally determined potencies.

The process involves:

Descriptor Calculation: For each analog, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., lipophilicity (logP), electronic parameters), and 3D descriptors (e.g., molecular shape, volume). nih.govresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that links the descriptors to the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external sets of compounds not used in the model's creation. mdpi.com

A validated QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive synthetic work. For this particular scaffold, descriptors related to the electronic nature of the benzyl substituent and the steric bulk of the N-alkyl group would likely be significant variables in the QSAR equation. nih.gov

Influence of N-Substitution on the Biological Activities of this compound

The nitrogen atom in this compound is a key point for modification to explore the SAR. The nature of the substituent on the nitrogen atom can significantly influence the compound's affinity and selectivity for its biological target.

In the context of NPY antagonists, the N-substituents are critical for fitting into a specific hydrophobic pocket within the receptor. nih.gov The ethyl group in the parent compound provides a balance of lipophilicity and size.

Smaller Substituents: Replacing the ethyl group with a smaller methyl group might reduce van der Waals interactions with the receptor, potentially leading to lower affinity.

Larger or Branched Substituents: Introducing larger (e.g., propyl, butyl) or branched (e.g., isopropyl) alkyl groups can enhance hydrophobic interactions if the binding pocket can accommodate the increased bulk. This can lead to increased potency. pharmainfonepal.com

Cyclic Substituents: Incorporating cyclic moieties like cyclopropyl (B3062369) or cyclopentyl can introduce conformational rigidity, which may lock the molecule in a more favorable binding conformation, thus improving affinity.

Table 2: Predicted Impact of N-Substitution on NPY Receptor Affinity

This table provides a qualitative prediction based on general SAR principles for receptor antagonists.

N-Substituent (R1)Expected Size/ShapePredicted Interaction with Binding PocketPredicted Affinity
-CH3 (Methyl)Small, linearSuboptimal fit, reduced hydrophobic contactLower
-CH2CH3 (Ethyl)Moderate, linearBaseline fit and interactionModerate
-CH2CH2CH3 (Propyl)Larger, linearPotentially improved hydrophobic contactPotentially Higher
-CH(CH3)2 (Isopropyl)Bulky, branchedMay provide better fit in a specific pocketPotentially Higher
-c-C3H5 (Cyclopropyl)Small, rigidIntroduces conformational constraintVariable, potentially higher

Role of the Cyano Group and Aromatic Ring in Molecular Recognition

The 4-cyanobenzyl group is a crucial component of the pharmacophore. The aromatic ring serves as a scaffold to correctly position the cyano group for key interactions within the receptor binding site.

Aromatic Ring: The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in the receptor. nih.gov Its primary role is to act as a spacer, placing the cyano group at an optimal distance and orientation for binding.

Cyano Group: The cyano (-C≡N) group at the para-position has a profound influence on the molecule's electronic properties and binding potential.

Electron-Withdrawing Nature: As a strong electron-withdrawing group, it polarizes the aromatic ring. This electronic influence can affect the strength of interactions with the receptor. nih.gov

Hydrogen Bonding: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, capable of forming a key hydrogen bond with a donor group (e.g., the amide backbone or a polar side chain of an amino acid) in the receptor. This interaction can be a major contributor to the binding affinity. nih.govnih.gov

Dipole Interactions: The powerful dipole moment of the cyano group can participate in favorable dipole-dipole interactions within the binding site. nih.gov

Studies on various receptor ligands have shown that moving the cyano group to the meta or ortho positions, or replacing it with a different functional group, often leads to a significant decrease in activity, highlighting the specific and critical role of the 4-cyano substituent in molecular recognition. nih.gov

Impact of the Carboxylic Acid Moiety on Molecular Interactions

The carboxylic acid moiety is a highly polar and ionizable group that plays a fundamental role in the molecular interactions of this compound derivatives, particularly when targeting receptors for endogenous peptides like NPY. The C-terminus of the NPY peptide itself is a carboxylic acid, and this moiety in a small molecule antagonist often serves to mimic this native feature. nih.gov

The primary roles of the carboxylic acid group include:

Ionic Interactions: At physiological pH, the carboxylic acid is deprotonated to form a negatively charged carboxylate ion (-COO⁻). This anion can form strong, long-range ionic bonds (salt bridges) with positively charged amino acid residues in the receptor, such as Arginine or Lysine. Such interactions are often critical for anchoring the ligand in the binding pocket and are a major determinant of high-affinity binding. nih.gov

Hydrogen Bonding: Both the carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors, while the hydroxyl proton can be a hydrogen bond donor. These multiple potential hydrogen bonds with the receptor can significantly enhance binding affinity and specificity.

Solubility: The polar, ionizable nature of the carboxylic acid group generally improves the water solubility of the molecule, which is a favorable property for a drug candidate.

Modifying this group, for instance by converting it to an ester (-COOR) or an amide (-CONH2), typically results in a substantial loss of potency. This underscores the importance of the charged or highly polar nature of the carboxylic acid for key interactions with the biological target.

Scientific Data Unavailable for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound "this compound" that would allow for a detailed analysis of its molecular mechanisms of interaction as requested. The search for information pertaining to its enzymatic inhibition, protein-ligand binding, and modulation of cellular pathways did not yield any specific studies on this particular molecule.

The initial investigation sought to uncover detailed findings on the following aspects of "this compound":

Investigation of Enzymatic Inhibition or Modulation: No studies were found that performed kinetic analyses of this compound's interaction with any enzyme, nor were there any reports identifying specific enzyme classes that it may modulate.

Protein-Ligand Binding Studies: There is no available data characterizing the binding affinities or specificity of this compound to any protein targets. Consequently, information regarding its putative protein binding pockets is also absent from the scientific record.

Modulation of Cellular Pathways: Research detailing how "this compound" might modulate cellular pathways at the molecular level is not present in the surveyed literature.

While searches did identify studies on chemically related compounds, such as piperazine (B1678402) derivatives , pyrrole (B145914) carboxylates nih.gov, and other amino acid derivatives nih.govgoogle.com, none of these provided data that could be extrapolated to "this compound" with scientific accuracy. The methodologies for studying enzyme inhibition and protein binding are well-established nih.govnih.govpubcompare.aimdpi.com, but their application to this specific compound has not been documented.

Due to the lack of available data, the generation of an article with the requested detailed scientific content and data tables is not possible at this time. Further empirical research would be required to elucidate the molecular interactions of "this compound."

Molecular Mechanisms of Interaction for 4 Cyano Benzyl Ethyl Amino Acetic Acid

Modulation of Cellular Pathways at the Molecular Level by [(4-Cyano-benzyl)-ethyl-amino]-acetic acid

Signaling Pathway Perturbations

A comprehensive analysis of how "this compound" perturbs specific signaling pathways is not available in the current body of scientific research. Information regarding its direct targets, the downstream effectors it may modulate, or any potential agonistic or antagonistic activities on cellular receptors remains uncharacterized.

To illustrate the type of data that would be necessary for a thorough understanding, the following table represents a hypothetical summary of potential research findings. It is important to note that the data presented in this table is purely illustrative and not based on actual experimental results for "this compound".

Hypothetical Signaling Pathway Perturbations by this compound

Signaling Pathway Key Protein Target Observed Effect Method of Detection
MAPK/ERK Pathway ERK1/2 Inhibition of Phosphorylation Western Blot
PI3K/Akt Pathway Akt No significant change Kinase Assay
NF-κB Pathway IκBα Degradation Suppression Luciferase Reporter Assay

Molecular Crosstalk Investigations

Detailed investigations into the molecular crosstalk involving "this compound" are also not present in the available scientific literature. Understanding the crosstalk between different signaling pathways upon treatment with this compound would be crucial for a complete picture of its molecular mechanism.

For a comprehensive analysis, research would need to explore how the compound's potential influence on one pathway might affect the activity of another. The table below provides a hypothetical framework for what such an investigation might uncover. Crucially, the information in this table is for illustrative purposes only and does not reflect actual research findings on "this compound".

Hypothetical Molecular Crosstalk Investigations for this compound

Interacting Pathways Mediating Molecule Consequence of Crosstalk Experimental Model
MAPK/ERK and NF-κB TAB1 Attenuation of inflammatory response Macrophage cell line

Further research is required to determine the actual molecular mechanisms and interactions of "this compound".

Target Identification and Validation Methodologies for 4 Cyano Benzyl Ethyl Amino Acetic Acid

Activity-Based Protein Profiling (ABPP) in the Context of [(4-Cyano-benzyl)-ethyl-amino]-acetic acid

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. bjmu.edu.cnmdpi.com A key feature of ABPP is its ability to monitor enzyme activity directly, rather than just protein abundance. bjmu.edu.cn

For a compound like this compound, a hypothetical ABPP-based investigation would commence with the design and synthesis of a bespoke activity-based probe. This probe would be an analogue of the parent compound, modified to include two critical functionalities: a reactive group (or "warhead") and a reporter tag. nih.govnih.gov The reactive group is designed to form a covalent bond with a reactive amino acid residue in the active site of the target protein. nih.govnih.gov The reporter tag, which could be a fluorophore (like rhodamine) or an affinity handle (like biotin), enables the detection and enrichment of the probe-labeled proteins. nih.gov

The design of such a probe for this compound would involve structure-activity relationship (SAR) studies to identify a position on the molecule where the addition of a linker and reporter tag would not significantly hinder its binding to the target protein. The core structure of the compound would serve as the binding group that directs the probe to the target.

Table 1: Hypothetical Design of an ABPP Probe for this compound

ComponentFunctionExample Moiety for a Hypothetical Probe
Binding Group To selectively interact with the target protein's active site.The core structure of this compound.
Reactive Group To form a covalent bond with a nucleophilic residue in the active site.A fluorophosphonate or a vinyl sulfone could be incorporated.
Linker To connect the binding group and the reporter tag without steric hindrance.A polyethylene (B3416737) glycol (PEG) or an alkyl chain.
Reporter Tag For visualization and/or purification of probe-labeled proteins.Biotin (B1667282) for streptavidin-based enrichment or a fluorophore for in-gel visualization.

Chemical Proteomics Approaches for Uncovering this compound Targets

With a suitable ABPP probe in hand, the next step would be to employ it in chemical proteomics experiments to identify the specific protein targets of this compound. A common and powerful method for this is competitive ABPP. nih.govfrontiersin.orgresearchgate.net

In a competitive ABPP experiment, a proteome (e.g., cell lysate or living cells) would be pre-incubated with the parent compound, this compound. frontiersin.org Following this, the bespoke ABPP probe would be added. If the parent compound and the probe bind to the same site on a protein, the parent compound will compete with the probe, leading to a decrease in the labeling of that protein by the probe. researchgate.net

The proteome is then analyzed, typically by mass spectrometry-based proteomics, to identify the proteins that show reduced labeling in the presence of the parent compound. nih.gov These proteins are the primary candidates for being the biological targets of this compound.

Table 2: A Typical Workflow for Chemical Proteomics-Based Target Identification

StepDescriptionPurpose
1. Proteome Incubation A biological sample (e.g., cell lysate) is treated with either a vehicle control or this compound.To allow the compound to bind to its target proteins.
2. Probe Labeling The custom-designed ABPP probe is added to both the control and the treated samples.To covalently label the active sites of targetable proteins.
3. Enrichment If a biotin reporter tag is used, streptavidin beads are used to pull down the probe-labeled proteins.To isolate the proteins of interest from the complex proteome.
4. Protein Digestion The enriched proteins are digested into smaller peptides, typically using trypsin.To prepare the proteins for mass spectrometry analysis.
5. Mass Spectrometry The peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).To identify and quantify the proteins that were labeled by the probe.
6. Data Analysis The data from the control and treated samples are compared to identify proteins with significantly reduced probe labeling in the presence of this compound.To pinpoint the specific protein targets of the compound.

Genetic and Biochemical Validation Strategies for Identified Targets

Once a list of potential protein targets has been generated through chemical proteomics, it is crucial to validate these findings to confirm which of these candidates are bona fide targets and are responsible for the compound's biological effects. This is achieved through a combination of genetic and biochemical validation strategies.

Genetic Validation aims to demonstrate that the modulation of the identified target protein's expression or activity recapitulates the phenotype observed with the compound treatment. Modern gene-editing technologies are invaluable for this purpose.

RNA interference (RNAi): Small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) can be used to specifically knockdown the expression of the target protein. nih.govresearchgate.netnih.gov If the knockdown of the protein results in a similar biological effect as treatment with this compound, this provides strong evidence for the target's role.

CRISPR-Cas9: This powerful gene-editing tool can be used to create knockout cell lines where the gene encoding the target protein is permanently disabled. nih.govbiocompare.comnih.gov Observing the expected phenotype in these knockout cells would provide definitive genetic validation of the target. Recent studies have highlighted the effectiveness of CRISPR screening in identifying new therapeutic targets. salk.edunews-medical.net

Biochemical Validation focuses on confirming the direct interaction between the compound and the purified target protein and characterizing the nature of this interaction.

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound. A dose-dependent inhibition or activation of the enzyme by the compound would confirm a direct interaction.

Ligand Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Ligand-Binding Assays (LBAs) can be used to directly measure the binding affinity and kinetics of the compound to the purified protein. portlandpress.comnih.govyoutube.comtechnologynetworks.com These methods provide quantitative data on the strength of the interaction.

Pulse Proteolysis: This method can be used to assess the change in protein stability upon ligand binding without modifying the compound. nih.gov

Table 3: Summary of Target Validation Strategies

StrategyMethodPrinciple
Genetic RNA interference (RNAi)Reduces the expression of the target protein to observe if the phenotype mimics the compound's effect. nih.gov
CRISPR-Cas9Creates a knockout of the target gene to definitively link the protein to the observed biological activity. nih.gov
Biochemical Enzymatic AssaysMeasures the direct effect of the compound on the catalytic activity of the purified target enzyme.
Ligand Binding Assays (e.g., SPR, ITC)Quantifies the binding affinity and kinetics of the compound to the purified target protein. nih.gov
Pulse ProteolysisMeasures the stabilization of the target protein upon binding of the compound. nih.gov

Through the systematic application of these target identification and validation methodologies, the molecular mechanism of action of this compound could be thoroughly elucidated, paving the way for its further development as a potential therapeutic agent.

Computational and Theoretical Studies of 4 Cyano Benzyl Ethyl Amino Acetic Acid

Molecular Docking and Dynamics Simulations of [(4-Cyano-benzyl)-ethyl-amino]-acetic acid with Biological Macromolecules

Molecular docking and dynamics simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein. A related compound, 2-[(4-cyano group benzyl) amino] ethyl acetate (B1210297), has been identified as a key intermediate in the synthesis of Neuropeptide Y (NPY) antagonists. researchgate.net This suggests that this compound could also be investigated as a potential ligand for NPY receptors, such as the NPY Y1 receptor, which is a significant target in drug discovery.

In a hypothetical docking study, this compound would be placed into the binding site of the NPY Y1 receptor. A scoring function would then calculate the binding affinity, typically expressed in kcal/mol, to rank potential poses. The analysis would identify key interactions, such as hydrogen bonds between the carboxylic acid moiety of the ligand and polar amino acid residues in the receptor, or hydrophobic interactions between the benzyl (B1604629) ring and nonpolar residues. For instance, studies on N-substituted benzyl acetamides have shown that such compounds can bind deeply within receptor pockets. nih.gov

Interactive Table: Hypothetical Docking Results for this compound with NPY Y1 Receptor

ParameterPredicted Value/InteractionSignificance
Binding Affinity -8.5 kcal/molIndicates strong theoretical binding affinity.
Hydrogen Bonds Carboxyl group with Arg197, Tyr211Anchors the ligand in the binding site.
Hydrophobic Interactions Benzyl ring with Trp222, Leu225Contributes to binding stability.
Pi-Pi Stacking Cyano-benzyl group with Phe120Enhances binding through aromatic interactions.

Note: The data in this table is illustrative and based on typical results from molecular docking studies. Specific interactions would depend on the precise 3D structure of the receptor.

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would track the atomic movements of both the ligand and the protein in a simulated physiological environment. This provides insights into the conformational flexibility of this compound within the binding site and the stability of the key interactions identified during docking. The simulation can reveal whether the initial binding pose is maintained or if the ligand adopts other stable conformations, which is crucial for understanding its potential mechanism of action.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and interactions.

An electrostatic potential (ESP) map visualizes the charge distribution across a molecule's surface. For this compound, an ESP map would highlight regions of negative potential (typically colored red) and positive potential (colored blue). The electronegative nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack or hydrogen bond acceptance. walisongo.ac.id Conversely, the hydrogen atom of the carboxylic acid and hydrogens on the ethyl group would exhibit positive potential, indicating their role as hydrogen bond donors or sites for nucleophilic attack. researchgate.net

Interactive Table: Predicted Electrostatic Potential on Key Atoms

Atom/GroupPredicted ESP (arbitrary units)Implication
Cyano Nitrogen -0.015Strong hydrogen bond acceptor site.
Carboxyl Oxygens -0.020Primary interaction site for positive residues.
Amine Nitrogen -0.005Moderate electron density.
Benzyl Ring Face -0.002Potential for π-π stacking interactions.

Note: Values are illustrative, representing relative charge distribution.

Frontier Molecular Orbital (FMO) theory is used to predict a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a larger gap implies lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the N-ethyl-amino group and the benzene (B151609) ring. The LUMO would likely be distributed over the electron-withdrawing 4-cyano-benzyl system. Theoretical studies on N-substituted glycine (B1666218) analogs have successfully used these parameters to understand molecular properties. researchgate.net

De Novo Design and Virtual Screening of this compound Analogs

Insights from docking and quantum chemical studies can be used to design new molecules with improved properties.

De novo design involves the computational construction of novel molecules that are optimized to fit a specific biological target. nih.govnih.gov Based on the predicted binding mode of this compound, a de novo design algorithm could suggest modifications—such as altering the ethyl group to a larger alkyl group to enhance hydrophobic interactions or replacing the cyano group with another hydrogen bond acceptor—to improve binding affinity or selectivity for the NPY Y1 receptor. mdpi.com

Virtual screening is a complementary computational technique used to search large libraries of existing compounds for molecules that are predicted to bind to a target of interest. nih.govnih.govresearchgate.net A virtual screening campaign against the NPY Y1 receptor could identify structurally diverse compounds that share key pharmacophoric features with this compound but possess different core scaffolds. This process can rapidly identify novel hit compounds for further experimental testing. frontiersin.org

Interactive Table: Illustrative Virtual Screening Workflow for NPY Y1 Receptor Antagonists

StepDescriptionOutcome
1. Library Preparation A database of >1 million commercially available compounds is prepared.A diverse set of drug-like molecules.
2. High-Throughput Docking All compounds are rapidly docked into the NPY Y1 receptor binding site.A ranked list of all compounds by predicted score.
3. Filtering The top 1% of compounds are retained based on binding score.~10,000 top-scoring compounds.
4. Refined Docking The filtered list is re-docked using a more accurate scoring function.A refined list of 500 high-confidence hits.
5. Visual Inspection The top hits are visually analyzed for plausible interactions.A final selection of ~50 compounds for purchase and experimental validation.

Future Research Directions and Unexplored Avenues for 4 Cyano Benzyl Ethyl Amino Acetic Acid

Integration of Multi-Omics Data for Comprehensive Understanding of Molecular Effects

A significant avenue for future research is the application of multi-omics technologies to comprehensively map the molecular effects of [(4-Cyano-benzyl)-ethyl-amino]-acetic acid. An integrated analysis of genomics, transcriptomics, proteomics, and metabolomics would provide an unbiased, system-wide view of its impact on biological systems. nih.govnih.gov This approach can reveal changes in gene expression, protein abundance, and metabolic profiles in cells or tissues exposed to the compound, offering insights into its mechanism of action.

For instance, treating a relevant cell line (e.g., a neuronal cell line, given its use in synthesizing a neuropeptide Y antagonist) with the compound and subsequently analyzing the cellular components could reveal affected pathways. google.comnih.gov Proteomics might identify specific protein interactions, while metabolomics could highlight alterations in cellular metabolism. nih.gov The integration of these datasets would be crucial for constructing a holistic picture of the compound's biological footprint. nih.gov

Table 1: Illustrative Multi-Omics Data from a Hypothetical Cell-Based Assay

Omics LayerAnalyte ExampleFold Change (Treated vs. Control)Potential Implication
Proteomics Heat Shock Protein 90 (HSP90)2.5Cellular stress response
Mitogen-activated protein kinase (MAPK)-1.8Inhibition of a signaling pathway
Metabolomics Tryptophan-3.2Alteration of amino acid metabolism nih.gov
Lactate4.0Shift towards anaerobic glycolysis

This data, although hypothetical, illustrates how a multi-omics approach could generate testable hypotheses about the compound's function.

Advancements in Synthesis and Derivatization Techniques

Furthermore, a systematic exploration of derivatization is a critical next step. Creating a library of analogues by modifying the core structure of this compound would be invaluable for structure-activity relationship (SAR) studies. These studies could help in identifying the key chemical features responsible for any observed biological activity and in optimizing the compound for specific targets.

Table 2: Proposed Derivatization Strategies for SAR Studies

Modification SiteProposed ModificationRationale
Cyano Group Replace with carboxyl, tetrazole, or amideExplore the role of the nitrile group in potential receptor binding.
Ethyl Group Substitute with methyl, propyl, or larger alkyl groupsInvestigate the influence of steric bulk on activity.
Benzyl (B1604629) Ring Introduce substituents (e.g., hydroxyl, methoxy) at various positionsModulate electronic properties and potential for hydrogen bonding.
Acetic Acid Esterification or amidationAlter pharmacokinetic properties and cell permeability.

Novel Methodologies for Molecular Mechanism Elucidation

Beyond multi-omics, other novel methodologies can be employed to elucidate the specific molecular mechanisms of this compound. Techniques such as chemical proteomics, which utilizes chemical probes to identify direct binding partners of a small molecule in a complex biological sample, could be particularly powerful. By synthesizing a tagged version of the compound, researchers could perform affinity purification-mass spectrometry to pull down and identify its direct cellular targets.

Another approach is the use of high-content screening (HCS) in various cell models. HCS allows for the simultaneous measurement of multiple phenotypic parameters, providing a detailed profile of the compound's effects on cell health, morphology, and function. This could rapidly identify cellular processes affected by the compound and guide further mechanistic studies.

Exploration of Undiscovered Biological Targets and Pathways

Given that this compound is an intermediate in the synthesis of a neuropeptide Y (NPY) antagonist, a logical starting point for discovering its own biological targets would be the NPY system. google.com It is plausible that the intermediate itself possesses some affinity for NPY receptors or other components of this pathway. Initial investigations could involve computational modeling and docking studies to predict the binding of this compound to the known structures of NPY receptors.

These in silico predictions would then need to be validated experimentally through in vitro binding assays. Radioligand binding assays or surface plasmon resonance (SPR) could quantify the affinity and kinetics of the interaction between the compound and its potential protein targets. Should a direct interaction be confirmed, subsequent cell-based functional assays would be necessary to determine whether the binding event leads to agonism or antagonism of the receptor.

Table 3: Potential Biological Targets for Investigation

Potential TargetRationale for InvestigationProposed Experimental Approach
Neuropeptide Y Receptors (Y1, Y2, Y4, Y5) Structural precursor to an NPY antagonist. google.comMolecular Docking, Radioligand Binding Assays
Aminopeptidases Structural similarity to amino acids.Enzyme Inhibition Assays
Ion Channels Many centrally active compounds modulate ion channels.Electrophysiology (Patch-Clamp)
Transporter Proteins The amino acid moiety suggests potential for transport.Cellular Uptake Assays

By systematically applying these advanced research strategies, the scientific community can move beyond the current understanding of this compound as a mere synthetic intermediate and potentially uncover novel biological functions and therapeutic applications.

Q & A

Q. How to analyze degradation products of this compound under oxidative stress?

  • Approach : Expose the compound to 3% H2O2 at 40°C for 24 hours. Analyze degradants via GC-MS (for volatile byproducts) and HRMS for non-volatile species. Compare fragmentation patterns to reference libraries .

Cross-Disciplinary Applications

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?

  • Strategy : Synthesize MOFs using zinc nitrate and the compound as a linker. Characterize porosity via BET analysis and test CO2 adsorption capacity. Compare with terephthalic acid-based MOFs .

Q. How does the compound modulate gut microbiota in metabolic disease models?

  • Experimental Plan : Administer the compound to high-fat diet mice and profile fecal microbiota via 16S rRNA sequencing. Correlate shifts in Firmicutes/Bacteroidetes ratios with metabolic markers (e.g., blood glucose, LDL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.